molecular formula C3H5NaOS B13859150 1-Mercapto-2-propanone Sodium Salt

1-Mercapto-2-propanone Sodium Salt

Cat. No.: B13859150
M. Wt: 112.13 g/mol
InChI Key: DEXUQWRTJHXYPV-UHFFFAOYSA-M
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Description

1-Mercapto-2-propanone Sodium Salt (CAS: 24653-75-6) is an organosulfur compound with the molecular formula C₃H₅OSNa. It is the sodium salt of 1-mercapto-2-propanone (also known as mercaptoacetone), a ketone derivative containing a sulfhydryl (-SH) group. Key properties include a polar surface area of 17.07 Ų, a melting point of 112–114°C, and applications in food flavoring, particularly in roast pork flavor formulations due to its role in volatile meat aromas . It has also been identified as a differential metabolite in microbial-brain-gut axis studies, where its levels are modulated by curcumin to counteract inflammation-related anxiety behaviors .

Properties

Molecular Formula

C3H5NaOS

Molecular Weight

112.13 g/mol

IUPAC Name

sodium;2-oxopropane-1-thiolate

InChI

InChI=1S/C3H6OS.Na/c1-3(4)2-5;/h5H,2H2,1H3;/q;+1/p-1

InChI Key

DEXUQWRTJHXYPV-UHFFFAOYSA-M

Canonical SMILES

CC(=O)C[S-].[Na+]

Origin of Product

United States

Preparation Methods

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents Solvent Temperature (°C) Yield (%) Purity (%) Notes
Chloroacetone + Sodium Hydrosulfide Chloroacetone, NaSH Ethanol/Water 20-40 50-75 Moderate Classical, straightforward
Thiol + Sodium Metal + Chloroacetone (Newell) Thiol, Na metal, Chloroacetone Toluene 30-40 (steam bath) 54-71.5 High Used for substituted mercapto-propanones
Sodium Methoxide + H2S + Chloroacetone (Patent) Sodium methoxide, H2S, Chloroacetone Methanol/Ethanol 15-35 >90 >95 High purity, environmentally friendly
Trithiocarbonate Salt Alkylation Sodium mercapto-propane sulfonate Water Room temp 70-75 Moderate Specialized, less common for mercaptoacetone

Summary and Recommendations

  • The classical method using chloroacetone and sodium hydrosulfide remains widely used due to simplicity but may suffer from moderate yields and purity.
  • The Newell and Calaway method involving sodium metal and thiols in toluene is useful for substituted mercapto-propanones and can be adapted for the sodium salt form with good yields.
  • The modern method using sodium methoxide and hydrogen sulfide to generate high-purity sodium hydrosulfide prior to reaction with chloroacetone offers the best combination of yield, purity, and environmental considerations.
  • For research or industrial scale synthesis where purity and yield are critical, the sodium methoxide/H2S method is recommended.
  • Purification typically involves removal of salts by filtration and recrystallization from appropriate solvents.

This comprehensive analysis integrates experimental procedures, reaction conditions, yields, and purity data from multiple authoritative sources, excluding unreliable websites, to provide a professional and detailed overview of the preparation methods for 1-mercapto-2-propanone sodium salt.

Chemical Reactions Analysis

Types of Reactions: 1-Mercapto-2-propanone Sodium Salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Mercapto-2-propanone sodium salt, also known as sodium mercaptoacetone, is a versatile compound with significant applications across various scientific fields, including chemistry, biology, and industry. This article provides a comprehensive overview of its applications, supported by case studies and data tables.

Chemistry

This compound is widely used as a building block in organic synthesis, particularly for creating sulfur-containing compounds. Its reactivity allows it to participate in various chemical reactions:

  • Oxidation : It can be oxidized to form disulfides or sulfonic acids using agents like hydrogen peroxide.
  • Reduction : Reduction reactions can convert it into alcohols or other reduced forms using reducing agents like sodium borohydride.
  • Substitution : The thiol group can engage in nucleophilic substitution reactions, leading to the formation of thioethers.

Biology

In biological research, this compound serves as a reagent for studying enzyme mechanisms and protein interactions. Its thiol group is essential for its biological activity, particularly in redox reactions, which are vital for many enzymatic processes.

Antioxidant Activity

Research indicates that compounds containing thiol groups exhibit significant antioxidant properties. 1-Mercapto-2-propanone demonstrates effective radical scavenging activity, comparable to other known antioxidants. The mechanism involves reducing reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage. A notable study highlighted its ability to mitigate oxidative stress in biological systems through electron donation from the thiol group.

Industrial Applications

This compound finds utility in the production of flavors and fragrances due to its characteristic odor. Additionally, it is employed in formulating corrosion inhibitors for metals, enhancing their durability against environmental factors.

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant efficacy of various thiol compounds, including 1-Mercapto-2-propanone. The results indicated that this compound effectively scavenged free radicals and reduced oxidative stress markers in cellular models. The findings suggest that its application could extend to therapeutic contexts where oxidative stress is a concern.

Case Study 2: Enzyme Interaction Studies

In another study focusing on enzyme interactions, 1-Mercapto-2-propanone was utilized to investigate the mechanisms of certain enzymes that rely on thiol modifications for their activity. The results demonstrated that the compound could modulate enzyme function through covalent bonding with active site residues, providing insights into enzyme regulation .

Mechanism of Action

The mechanism of action of 1-Mercapto-2-propanone Sodium Salt involves its ability to act as a nucleophile due to the presence of the mercapto group. This allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The compound can interact with molecular targets such as enzymes and proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares 1-Mercapto-2-propanone Sodium Salt with structurally or functionally related sulfonates and mercapto compounds:

Property This compound 3-Mercapto-1-propanesulfonic Acid Sodium Salt Sodium 2-Methylprop-2-ene-1-sulphonate
CAS Number 24653-75-6 17636-10-1 1561-92-8
Molecular Formula C₃H₅OSNa C₃H₇O₃S₂Na C₄H₇NaO₃S
Functional Groups Ketone, sulfhydryl (-SH) Sulfonic acid (-SO₃H), sulfhydryl (-SH) Sulfonate (-SO₃⁻), alkene
Primary Applications Flavoring agent (roast pork), metabolite Research reagent, electrochemical studies Industrial polymer synthesis
Toxicity/Safety Limited inhalation toxicity; high concern Severe eye/skin irritant; incompatible with oxidizers Not classified under CLP; low hazard
Regulatory Status Listed in Maine’s Chemicals of High Concern Requires strict handling protocols No significant restrictions

Key Research Findings

  • This compound: Modulates microbial metabolites in colitis models, reversing DSS-induced anxiety behaviors . Detected in pork volatiles, contributing to meaty aroma profiles .
  • 3-Mercapto-1-propanesulfonic Acid Sodium Salt: Used in electrochemistry as a stabilizer for metal nanoparticles due to its sulfonic acid group . High acute toxicity (skin/respiratory irritation) necessitates PPE like respirators and gloves .
  • Sodium 2-Methylprop-2-ene-1-sulphonate: A non-hazardous monomer for synthesizing water-soluble polymers . No PBT/vPvB (persistent, bioaccumulative, toxic) risks identified .

Stability and Reactivity

  • This compound: Stable under standard conditions but degrades upon prolonged exposure to light or heat .
  • 3-Mercapto-1-propanesulfonic Acid Sodium Salt : Reacts violently with oxidizers, releasing toxic gases (e.g., SO₂) .

Data Tables

Table 1: Physical Properties

Compound Melting Point (°C) Boiling Point (°C) Solubility
This compound 112–114 Not reported Soluble in polar solvents
3-Mercapto-1-propanesulfonic Acid Sodium Salt >300 (decomposes) Not applicable Water-soluble
Sodium 2-Methylprop-2-ene-1-sulphonate Not reported Not reported Water-soluble

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Mercapto-2-propanone Sodium Salt, and how can purity (>95%) be validated?

  • Methodological Answer: The synthesis typically involves nucleophilic substitution or sulfonation reactions. For purity validation, use titration (≥95% purity as per industry standards) and analytical techniques like HPLC or LC-MS to detect impurities. Structural confirmation requires 1H NMR^1 \text{H NMR} (e.g., thiol proton at δ 1.5–2.0 ppm) and IR spectroscopy (S–H stretch ~2550 cm1^{-1}) . Always cross-reference with a Certificate of Analysis (CoA) for batch-specific data .

Q. Which physicochemical properties (e.g., solubility, stability) are critical to characterize for aqueous-phase applications of this compound?

  • Methodological Answer: Determine solubility in water and polar solvents via gravimetric analysis. Assess thermal stability using differential scanning calorimetry (DSC) to identify decomposition temperatures (>100°C, as seen in analogous sulfonate salts). Monitor pH-dependent stability under acidic/alkaline conditions using UV-Vis spectroscopy to detect thiol oxidation or hydrolysis .

Q. How can researchers ensure accurate quantification of this compound in complex mixtures?

  • Methodological Answer: Employ ion-pair chromatography with sodium alkylsulfonates (e.g., sodium 1-decanesulfonate) as mobile-phase additives to enhance retention and resolution. Validate methods using spiked recovery experiments and calibration curves (R2^2 > 0.99) .

Advanced Research Questions

Q. What mechanistic role does the thiol group play in the reactivity of this compound under oxidative conditions, and how can competing pathways be distinguished?

  • Methodological Answer: Use kinetic studies (e.g., pseudo-first-order conditions) to compare reaction rates with/without antioxidants (e.g., ascorbic acid). Characterize intermediates via ESI-MS or EPR spectroscopy to identify radical species. Thermodynamic parameters (ΔH, ΔS) can be derived from Arrhenius plots using variable-temperature experiments .

Q. How do structural modifications (e.g., alkyl chain length, counterion substitution) alter the chelating properties of this compound in metal-catalyzed reactions?

  • Methodological Answer: Compare coordination efficiency with transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}) using UV-Vis titration and Job’s method to determine stoichiometry. Substitute sodium with other cations (e.g., K+^+, NH4+_4^+) to assess ion-pairing effects on solubility and catalytic activity .

Q. What strategies minimize thiol oxidation during storage, and how can degradation products be profiled?

  • Methodological Answer: Store under inert gas (N2_2/Ar) at 4°C in amber glass vials. Add stabilizers like EDTA to sequester metal catalysts. Degradation products (e.g., disulfides) are identifiable via LC-MS/MS or GC-MS with derivatization (e.g., Ellman’s reagent for free thiol quantification) .

Q. How can researchers resolve contradictions in reported reaction yields for this compound-mediated syntheses?

  • Methodological Answer: Conduct reproducibility studies under controlled humidity and oxygen levels. Use design of experiments (DoE) to isolate variables (e.g., solvent purity, catalyst loading). Compare data with published protocols, ensuring alignment in reaction scales and workup methods (e.g., extraction vs. crystallization) .

Methodological Notes

  • Data Interpretation : Always correlate spectroscopic data (NMR, IR) with computational simulations (e.g., DFT for predicted vibrational frequencies) to confirm assignments .
  • Contradiction Analysis : For conflicting results, perform meta-analyses of raw datasets (if available) or replicate experiments with orthogonal techniques (e.g., X-ray crystallography for unambiguous structural confirmation) .

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